Butyl methyl sulfide
Overview
Description
Butyl methyl sulfide is an organic sulfur compound with the chemical formula C5H12S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl methyl sulfide can be synthesized through the reaction of a thiolate ion with a primary or secondary alkyl halide. The thiolate ion is typically generated by treating a thiol with a base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, similar to the Williamson ether synthesis .
Industrial Production Methods: In industrial settings, this compound is produced by reacting butyl chloride with sodium methyl sulfide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Butyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and thiolate ions are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated sulfides.
Scientific Research Applications
Butyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: It is studied for its role in biological systems and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of butyl methyl sulfide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it useful in organic synthesis and various industrial applications .
Comparison with Similar Compounds
Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a butyl group.
Dimethyl sulfide: Contains two methyl groups bonded to sulfur.
Butyl ethyl sulfide: Contains a butyl group and an ethyl group bonded to sulfur.
Uniqueness: Butyl methyl sulfide is unique due to its specific combination of butyl and methyl groups, which gives it distinct chemical properties and applications compared to other sulfides .
Properties
IUPAC Name |
1-methylsulfanylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXISMIJBRDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060852 | |
Record name | Butane, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060852 | |
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Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Butyl methyl sulfide | |
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CAS No. |
628-29-5 | |
Record name | Butyl methyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl methyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.032 | |
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Record name | BUTYL METHYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N5IMB9XAP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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